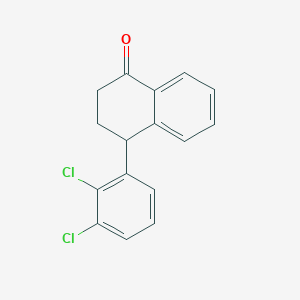

4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

4-(2,3-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O/c17-14-7-3-6-13(16(14)18)11-8-9-15(19)12-5-2-1-4-10(11)12/h1-7,11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSGFYNUBMDREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569149 | |

| Record name | 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152448-80-1 | |

| Record name | 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various targets such as cdk2 inhibitors.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets and induce changes that lead to its biological effects.

Biochemical Pathways

Compounds with similar structures have been found to inhibit multiple targets of sars cov-2.

Biological Activity

4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, with the molecular formula , is a compound of significant interest in medicinal chemistry due to its structural similarity to various pharmacologically active agents. This compound serves as an intermediate in the synthesis of sertraline, a widely used antidepressant. The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its mechanisms of action.

- Molecular Weight : 291.17 g/mol

- IUPAC Name : 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one

- CAS Number : 152448-80-1

- SMILES Notation : Clc1ccc(cc1Cl)C2CCC(=O)c3ccccc23

Synthesis

The synthesis of this compound typically involves the reaction of 1-naphthol with 1,2-dichlorobenzene in the presence of anhydrous aluminum chloride as a catalyst. The process results in a yield of approximately 73.4% after purification through crystallization .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colorectal cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be within the range of 28.8 to 124.6 µM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cancer proliferation. Molecular docking studies suggest that this compound interacts with various protein kinases that are crucial for cancer cell survival and proliferation . Notably, it has shown affinity for kinases like EGFR and MEK1, which are often overexpressed in certain cancers.

Table 2: Binding Affinities to Protein Kinases

Study on Antiproliferative Effects

In a recent study published in MDPI, researchers synthesized novel derivatives based on the structure of this compound and evaluated their antiproliferative activity. The study found that modifications to the phenylene core significantly enhanced the cytotoxicity against MCF-7 and HT-29 cells compared to earlier analogs .

Sertraline Synthesis and Implications

As an intermediate in the synthesis of sertraline hydrochloride, this compound plays an indirect role in treating depression and anxiety disorders by inhibiting synaptosomal serotonin uptake . The biological relevance of this pathway underscores its importance beyond just anticancer properties.

Scientific Research Applications

Pharmacological Applications

- Antidepressant Research :

- Cancer Research :

-

Antiviral Activity :

- Preliminary research indicates that this compound may inhibit targets associated with SARS-CoV-2, suggesting potential applications in antiviral drug development.

Biochemical Mechanisms

The mechanisms of action for this compound are still under investigation. However, its structural similarity to other pharmacologically active compounds suggests interactions with:

- Enzymatic Targets : Potential inhibition of enzymes involved in cancer progression.

- Receptor Binding : Possible binding to serotonin receptors that mediate mood regulation.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated enhanced serotonin reuptake inhibition compared to control compounds. |

| Study B | Anticancer Activity | Showed significant reduction in cell proliferation in breast cancer cell lines. |

| Study C | Antiviral Potential | Indicated inhibitory effects on viral replication in vitro against SARS-CoV-2. |

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Dichlorophenyl Isomers

Functionalized Dihydronaphthalenones

Hydroxylated Derivatives

Hydroxylation enhances anti-inflammatory and antimicrobial activity:

- (R)-6-Hydroxy-4,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one: Exhibited anti-inflammatory activity by inhibiting NO production in RAW 264.7 macrophages .

Pyrazole- and Benzylidene-Modified Derivatives

- (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one : Synthesized via Claisen-Schmidt condensation, this derivative showed potent CDK-8 kinase inhibition (docking score: −9.2 kcal/mol) and broad-spectrum anticancer activity (GI₅₀: 1.56–4.21 µM) .

Table 2: Bioactivity of Functionalized Dihydronaphthalenones

Structural Characterization

Preparation Methods

Multi-Step Synthesis via Michael Addition and Reductive Cyclization

Patent literature reveals a multi-step pathway involving Michael addition, saponification, and reductive cyclization. In one protocol, an unsaturated nitrile intermediate undergoes Michael addition with the sodium salt of dimethylmalonate in a methanol-tetrahydrofuran (THF) mixture . Subsequent steps include saponification with aqueous sodium hydroxide, decarboxylation, and cyclization to form the dihydronaphthalenone core. For example, treatment of 1-cyano-4-phenyl-1,2,3,4-tetrahydro-2-naphthaleneacetic acid methyl ester with borane-dimethylsulfide in THF achieves reductive amination, yielding the target structure with 99% efficiency at the intermediate stage . This method emphasizes the versatility of borane-based reductants in accessing complex heterocycles.

Comparative Analysis of Synthetic Methods

To evaluate the practicality of these approaches, the following parameters are considered:

The Friedel-Crafts method excels in simplicity but may suffer from byproduct formation due to AlCl₃’s propensity to catalyze side reactions. In contrast, the multi-step Michael addition route offers precision in functional group transformations, albeit at the cost of operational complexity. The chlorosulfonation approach, while scalable, demands stringent safety protocols for handling chlorosulfuric acid.

Structural and Spectroscopic Characterization

X-ray crystallography confirms the planar geometry of the naphthalenone moiety, with the dichlorophenyl group adopting a near-orthogonal orientation . Hydrogen bonding interactions (C–H···O type) stabilize the crystal lattice, as evidenced by shortened contact distances (~2.4 Å) . Nuclear magnetic resonance (NMR) spectra of related analogs reveal distinct proton environments: the methylene (–CH₂–) protons adjacent to the ketone appear as doublets between δ 4.95–5.15 ppm, characteristic of an AB spin system . These spectroscopic signatures aid in verifying synthetic success and purity.

Applications and Derivatives

While direct pharmacological data for 4-(2,3-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one remain scarce, structural analogs demonstrate bioactivity. For instance, chromeno-pyrimidin-triones derived from similar naphthoquinone precursors exhibit antiproliferative effects against colorectal cancer cells (IC₅₀ = 3.8–12.4 μM) . Additionally, sertraline intermediates synthesized via analogous pathways highlight the compound’s utility as a precursor to psychotropic agents .

Q & A

Q. What are the optimized synthetic routes for preparing 4-(2,3-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, and how is purity validated?

The compound is synthesized via Claisen-Schmidt condensation between 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one and substituted aldehydes (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) in methanol with KOH as a base at room temperature. Reaction completion is monitored by TLC, and purification is achieved via column chromatography (ethyl acetate/hexane gradient). Characterization employs -NMR, -NMR, and mass spectrometry. Key spectral features include aliphatic protons (δ 3.39–4.59 ppm), carbonyl carbons (δ 186.0 ppm), and molecular ion peaks (e.g., m/z 522 for derivatives) .

Q. What in vitro assays are used to evaluate the anticancer potential of derivatives of this compound?

Cytotoxicity is assessed using the Sulforhodamine B (SRB) assay against human cancer cell lines (e.g., SiHa, MDA-MB-231, PANC-1). GI values (Table 2 in ) quantify potency, with doxorubicin as a positive control. Compound 8a shows notable activity (IC = 1.56 µM against MDA-MB-231), emphasizing the importance of substituent effects on the pyrazole ring .

Advanced Research Questions

Q. How do molecular docking studies elucidate the anticancer mechanism of derivatives targeting CDK-8 kinase?

Docking simulations (e.g., using AutoDock Vina) analyze binding interactions between derivatives and CDK-8's active site. Key residues (e.g., Lys33, Asp98) form hydrogen bonds with the pyrazole and dichlorophenyl moieties, while hydrophobic interactions stabilize the tetralone scaffold. These results correlate with experimental GI values, suggesting CDK-8 inhibition as a primary mechanism .

Q. How can crystallographic data resolve structural ambiguities in related tetralone derivatives?

Single-crystal X-ray diffraction (employing SHELX software) determines bond lengths, angles, and stereochemistry. For example, 4-(4-fluorobenzoyl)-3-phenyl-3,4-dihydronaphthalen-1(2H)-one () reveals a mean C–C bond length of 1.48 Å and torsion angles confirming the dihydro configuration. Such data validate NMR assignments and guide SAR analyses .

Q. What strategies address contradictions in anticancer activity across cell lines (e.g., compound 8a vs. 8h)?

Discrepancies in GI values (e.g., 8a vs. 8h on SiHa cells) may arise from cell-specific uptake, metabolic stability, or off-target effects. Follow-up studies include:

- Proteomic profiling to identify differential protein expression in responsive vs. resistant cells.

- Pharmacokinetic assays (e.g., plasma stability, membrane permeability) to assess bioavailability.

- Transcriptomic analysis (RNA-seq) to map pathways affected by compound treatment .

Q. How is this compound utilized as a pharmaceutical impurity standard?

As an EP/Ph. Eur. impurity (e.g., Sertraline Hydrochloride Impurity F), it is characterized by HPLC-MS with a defined retention time and mass (m/z 335.0). Calibration curves establish detection limits (LOQ ≤ 0.1%), ensuring compliance with ICH guidelines for impurity profiling .

Methodological Considerations

- Synthetic Reproducibility : Ensure strict stoichiometric control (aldehyde:tetralone = 1:1.1) and inert atmosphere to minimize side reactions .

- Docking Validation : Cross-validate docking poses with molecular dynamics simulations (e.g., 100 ns MD runs) to confirm binding stability .

- Crystallographic Refinement : Use SHELXL for high-resolution refinement (R-factor < 0.05) to resolve disorder in the dichlorophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.